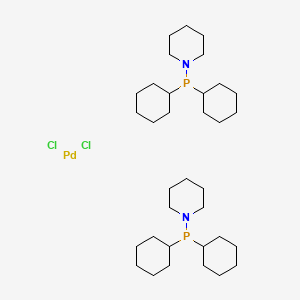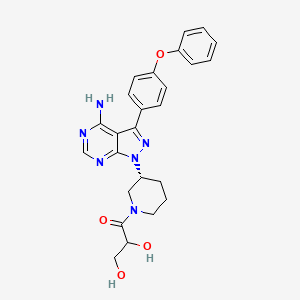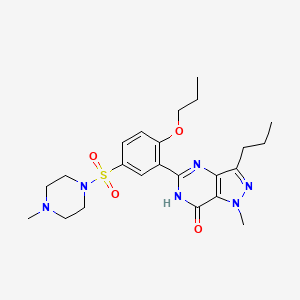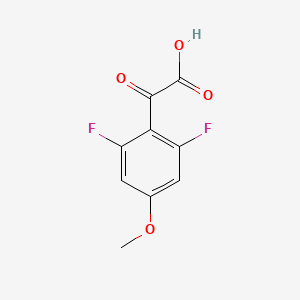
Tert-butyl 4-(isoquinoline-5-sulfonyl)-3-methylpiperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-(isoquinoline-5-sulfonyl)-3-methylpiperazine-1-carboxylate, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of oncology research. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the development and progression of B-cell malignancies.
Mecanismo De Acción
BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of B-cells. Tert-butyl 4-(isoquinoline-5-sulfonyl)-3-methylpiperazine-1-carboxylate selectively binds to the active site of BTK and inhibits its enzymatic activity, thereby blocking downstream signaling pathways that promote cell survival and proliferation. This leads to the induction of apoptosis and inhibition of cell growth in B-cell malignancies.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis and inhibit cell growth in B-cell malignancies by blocking BCR signaling pathways. It also modulates the tumor microenvironment by reducing the production of cytokines and chemokines that support tumor growth and survival. This compound has a favorable pharmacokinetic profile, with high oral bioavailability and good tissue penetration. It has also demonstrated good safety and tolerability in preclinical and clinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl 4-(isoquinoline-5-sulfonyl)-3-methylpiperazine-1-carboxylate is a highly selective inhibitor of BTK, which makes it a valuable tool for studying the role of BCR signaling in B-cell malignancies. Its favorable pharmacokinetic profile and good safety profile make it a suitable candidate for preclinical and clinical studies. However, its high potency and selectivity may also limit its use in certain experimental settings, as it may interfere with other signaling pathways that are regulated by BTK.
Direcciones Futuras
There are several potential future directions for the development and application of Tert-butyl 4-(isoquinoline-5-sulfonyl)-3-methylpiperazine-1-carboxylate. One area of interest is the use of this compound in combination with other targeted therapies and chemotherapy drugs to enhance therapeutic efficacy and overcome drug resistance. Another area of focus is the exploration of this compound in other B-cell malignancies, such as Waldenström macroglobulinemia and multiple myeloma. Additionally, the development of this compound analogs with improved pharmacokinetic and pharmacodynamic properties may further enhance its therapeutic potential.
Métodos De Síntesis
The synthesis of Tert-butyl 4-(isoquinoline-5-sulfonyl)-3-methylpiperazine-1-carboxylate involves the reaction of tert-butyl 4-(4-aminopiperidin-1-yl)isoquinoline-5-sulfonate with 3-methylpiperazine-1-carboxylic acid tert-butyl ester in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like N-hydroxybenzotriazole (HOBt). The resulting product is then purified by column chromatography to obtain this compound in high purity and yield.
Aplicaciones Científicas De Investigación
Tert-butyl 4-(isoquinoline-5-sulfonyl)-3-methylpiperazine-1-carboxylate has been extensively studied in preclinical models of B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). It has shown promising results in inhibiting the growth and survival of malignant B-cells both in vitro and in vivo. This compound has also been tested in combination with other targeted therapies and chemotherapy drugs, demonstrating synergistic effects and improved therapeutic outcomes.
Propiedades
IUPAC Name |
tert-butyl 4-isoquinolin-5-ylsulfonyl-3-methylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4S/c1-14-13-21(18(23)26-19(2,3)4)10-11-22(14)27(24,25)17-7-5-6-15-12-20-9-8-16(15)17/h5-9,12,14H,10-11,13H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSUPDFXPOJRSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1S(=O)(=O)C2=CC=CC3=C2C=CN=C3)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B565854.png)



![4-(Benzyloxy)-3-[(dimethylamino)methyl]-5-methoxyindole](/img/structure/B565867.png)


![1,2-Cyclopentanediol, 3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-(propylsulfonyl)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)-, (1S,2S,3R,5S)-](/img/structure/B565874.png)
![(1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylsulfinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B565875.png)
